Product packaging for Cr-Protoporphyrin(Cat. No.:CAS No. 84640-43-7)

Cr-Protoporphyrin

Cat. No.: B1203873
CAS No.: 84640-43-7
M. Wt: 611.6 g/mol
InChI Key: OSBWPUFXHPIDKO-UHFFFAOYSA-K
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Description

Cr-Protoporphyrin is a synthetic metallated porphyrin in which a chromium ion is chelated within the protoporphyrin IX (PPIX) macrocycle. PPIX is the final immediate precursor in the heme biosynthetic pathway, a heterocyclic organic compound consisting of four pyrrole rings that is ubiquitously present in all living cells . The tetrapyrrole structure of PPIX enables it to chelate various transition metals to form metalloporphyrins with diverse properties . The substitution of the native iron center with chromium creates a stable complex with a distinct electronic structure, making it a valuable tool for investigating porphyrin-related biochemical mechanisms and for applications in catalysis and materials science. The primary research applications for this compound stem from its potential as a photosensitizer and catalyst. Porphyrins, in general, are the most commonly used photosensitizers in Photodynamic Therapy (PDT) research; upon light irradiation, they can generate reactive singlet oxygen, leading to cell death and tumor destruction . While iron-containing heme is integral to oxygen transport and biological catalysis, synthetic metalloporphyrins like this compound are exploited in chemical biology for their ability to interact with biomolecules, serve as sensors, and act as catalysts in organic transformations . Its utility in research is further enhanced by the modifiable propionate side chains on the PPIX scaffold, which allow for functionalization to improve solubility, target specificity, or conjugation to other molecules . This product is strictly labeled For Research Use Only (RUO) . It is exclusively tailored for laboratory research applications, such as fundamental biochemical research, drug discovery, and the development of new diagnostic assays and tools . It is not intended for direct use in human or veterinary diagnostic procedures, therapeutic applications, or any form of personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H31CrN4O4 B1203873 Cr-Protoporphyrin CAS No. 84640-43-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

84640-43-7

Molecular Formula

C34H31CrN4O4

Molecular Weight

611.6 g/mol

IUPAC Name

3-[18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;chromium(3+);hydron

InChI

InChI=1S/C34H34N4O4.Cr/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+3/p-3

InChI Key

OSBWPUFXHPIDKO-UHFFFAOYSA-K

Canonical SMILES

[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)[O-])CCC(=O)[O-].[Cr+3]

Synonyms

chromium protoporphyrin IX
Cr-protoporphyrin

Origin of Product

United States

Methodologies for Synthesis and Structural Modifications of Cr Protoporphyrin

Synthetic Routes for Chromium Protoporphyrin Complexes

The synthesis of chromium protoporphyrin complexes, specifically Cr-protoporphyrin IX, involves the insertion of a chromium ion into the protoporphyrin IX macrocycle. This process is a key step in creating these metalloporphyrins, which have various applications in research. wikipedia.org

Methods for Chromium Insertion into Protoporphyrin IX

The insertion of chromium into the protoporphyrin IX (PPIX) macrocycle is a fundamental process in the synthesis of Cr-PPIX. wikipedia.org This reaction is typically achieved by reacting protoporphyrin IX with a chromium salt. The enzyme ferrochelatase, which is responsible for inserting iron into PPIX to form heme, can also catalyze the insertion of other divalent metal ions. portlandpress.comnih.gov However, for the in vitro synthesis of Cr-PPIX, chemical methods are generally employed.

One common method involves the use of chromium(II) salts, such as chromium(II) chloride, in an appropriate solvent. The reaction can be influenced by various factors, including the choice of solvent and the presence of a reducing agent to maintain the chromium in its +2 oxidation state. Another approach involves the use of chromium carbonyls as the chromium source. These methods have been developed to achieve efficient insertion of chromium into the porphyrin core. acs.org

The choice of the specific synthetic route can depend on the desired final product and the required purity. For instance, the synthesis of radiolabeled Cr-porphyrin complexes, such as those containing 51Cr, has been described for research purposes. acs.org

It is worth noting that while enzymes like ferrochelatase can insert various metals into protoporphyrin IX, the resulting metalloporphyrins may be poorly released by the enzyme. nih.gov Therefore, chemical synthesis remains a crucial technique for obtaining this compound IX for research and other applications.

Ligand Exchange and Axial Ligand Coordination Strategies

Once the chromium ion is inserted into the protoporphyrin macrocycle, the resulting Cr-porphyrin complex can undergo further modifications through ligand exchange and axial ligand coordination. These strategies are crucial for fine-tuning the electronic and steric properties of the complex, which in turn influences its reactivity and spectroscopic characteristics.

Axial ligands are molecules or ions that coordinate to the central chromium atom, perpendicular to the plane of the porphyrin ring. The nature of these axial ligands significantly impacts the properties of the Cr-porphyrin complex. rsc.org For example, the substitution of an axial pyridine (B92270) ligand in a chromium(III) porphyrin complex with various imidazole (B134444) ligands has been studied to understand the steric effects on the reaction rates. researchgate.net

The process of ligand exchange involves the replacement of one axial ligand with another. This can be a thermal reaction or can be induced by light (photodissociation). researchgate.networldscientific.com The rate of these exchange reactions is influenced by several factors, including the nature of the incoming and outgoing ligands, the solvent, and the specific porphyrin macrocycle. For instance, the trans effect of a halogen ligand (F, Cl, Br) on the axial ligand substitution has been observed, with the strength of the Cr-halogen bond influencing the lability of the trans-axial ligand. researchgate.net

The coordination of different axial ligands can lead to the formation of five-coordinate or six-coordinate chromium(III) porphyrin complexes. The stability and reactivity of these complexes are directly related to the identity and number of axial ligands. rsc.orgresearchgate.net The study of these coordination strategies is essential for designing this compound complexes with specific desired properties for various applications.

Derivatization and Functionalization Strategies of the Protoporphyrin Macrocycle

The protoporphyrin IX macrocycle itself can be chemically modified to alter the properties of the resulting this compound complex. These modifications can be made to the peripheral substituents of the porphyrin ring or by varying the axial ligands coordinated to the central chromium ion.

Peripheral Substituent Modification

The protoporphyrin IX macrocycle possesses several peripheral substituents, including methyl, vinyl, and propionic acid groups, which can be chemically modified. wikipedia.orgnih.gov These modifications can influence the electronic properties, solubility, and reactivity of the porphyrin and its metal complexes. nih.govresearchgate.net

Strategies for peripheral substituent modification include:

Esterification: The propionic acid groups can be esterified to form, for example, protoporphyrin IX dimethyl ester. This modification increases the solubility of the porphyrin in organic solvents, facilitating further derivatization. frontierspecialtychemicals.com

Amide Formation: The carboxylic acid groups can be converted to amides through peptide coupling reactions. frontierspecialtychemicals.com

Modification of Vinyl Groups: The vinyl groups can be subjected to various chemical transformations to introduce different functional groups.

Palladium-Catalyzed Cross-Coupling Reactions: These reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings, are powerful tools for introducing a wide variety of substituents at the meso- and β-positions of the porphyrin ring. acs.org

The electronic nature of the peripheral substituents, whether electron-donating or electron-withdrawing, can significantly alter the π-electron density of the porphyrin macrocycle. researchgate.net This, in turn, affects the redox potentials and spectroscopic properties of the corresponding this compound complex. nih.gov For instance, the introduction of electron-donating groups generally leads to red shifts in the absorption spectra. pdx.edu

Table 1: Examples of Peripheral Substituent Modifications on Protoporphyrin IX and their Effects
ModificationReagents/ConditionsResulting Functional GroupEffect on PropertiesReference
EsterificationMethanol, Acid catalystMethyl esterIncreased solubility in organic solvents frontierspecialtychemicals.com
Amide FormationPeptide coupling reagentsAmideAltered solubility and potential for bioconjugation frontierspecialtychemicals.com
Suzuki-Miyaura CouplingPalladium catalyst, Boronic acidAryl or alkyl groupModification of electronic and steric properties acs.org

Axial Ligand Variation and Influence on the Cr Center

The identity of the axial ligands coordinated to the chromium center has a profound influence on the electronic structure, reactivity, and spectroscopic properties of the this compound complex. rsc.orgrsc.org The variation of these axial ligands is a key strategy for tuning the characteristics of the metalloporphyrin.

Different axial ligands can stabilize different oxidation states of the chromium ion. For instance, in chromium(III) porphyrins, the nature of the axial ligands can determine whether oxidation occurs at the metal center to form a Cr(IV) species or at the porphyrin ligand to form a π-radical cation. rsc.org The strength of the bond between the chromium and the axial ligand plays a crucial role in this determination.

Studies have investigated the effect of various axial ligands, including halides (F⁻, Cl⁻, Br⁻), water, pyridine, and imidazoles, on the properties of chromium porphyrins. rsc.orgresearchgate.net The steric bulk of the axial ligand can also have a significant impact on the reactivity of the complex. For example, the quantum yield of the photodissociation of an axial imidazole ligand from a chromium(III) porphyrin complex was found to be dependent on the steric bulk of the imidazole substituent. worldscientific.com

The trans effect of axial ligands is another important consideration. The nature of one axial ligand can influence the lability and bonding of the ligand in the trans position. researchgate.net This effect has been observed in the substitution reactions of chromium(III) porphyrin complexes.

Table 2: Influence of Axial Ligands on the Properties of Chromium Porphyrin Complexes
Axial LigandEffect on Cr CenterObserved Property ChangeReference
Halides (F⁻, Cl⁻, Br⁻)Influences the strength of the trans Cr-ligand bondAffects the rate of axial ligand substitution researchgate.net
Hydroxide (OH⁻)Labilizes the Cr(III) center to axial substitutionIncreases the rate of ligand exchange reactions researchgate.net
Imidazole derivativesSteric hindrance affects reactivityChanges in photodissociation quantum yields and thermal substitution rates worldscientific.com
Chloride (Cl⁻) vs. Oxo (O²⁻)Changes the oxidation state and geometryAffects Cr K-edge X-ray absorption spectra rsc.org

Advanced Spectroscopic and Analytical Techniques for Probing Cr Protoporphyrin Electronic and Molecular Structure

Electron Paramagnetic Resonance (EPR) Spectroscopy Investigations

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying chemical species with unpaired electrons, such as transition metal complexes. du.ac.inresearchgate.net It provides a wealth of information about the electronic structure of these complexes. illinois.edu

Characterization of Oxidation States and Spin States

EPR spectroscopy is instrumental in characterizing the oxidation and spin states of the chromium ion within the protoporphyrin macrocycle. For instance, a stable nitridochromium(V) protoporphyrin-IX complex, which is two oxidation equivalents above the resting Cr(III) state, has been identified by its characteristic EPR spectrum. nih.gov The EPR spectra of transition metal complexes can be complex due to the near degeneracy of d-orbitals and the presence of multiple unpaired electrons, which lead to orbital contributions and zero-field splitting effects. illinois.edu

Paramagnetic transition metal complexes are categorized as either low-spin (LS) or high-spin (HS). nationalmaglab.org From an EPR perspective, low-spin refers to systems with a spin S = 1/2, while high-spin encompasses any system with S > 1/2. nationalmaglab.org High-spin complexes are further divided into those with half-integer spins (S = 3/2, 5/2, etc.) and those with integer spins (S = 1, 2, etc.), each exhibiting distinct EPR properties. nationalmaglab.org For example, Cr(III) is a d³, S = 3/2 system, and its ground state in an octahedral field is an orbital singlet (⁴A₂g). nationalmaglab.org Spin-orbit coupling in lower symmetry environments splits this state into two Kramers doublets, and this splitting is typically small. nationalmaglab.org

In a study of oxochromium(V) porphyrins, the chlorooxochromium(V) meso-tetramesitylporphyrin complex displayed an isotropic EPR signal at room temperature with g = 1.982, which was split into nine signals due to hyperfine coupling with four equivalent ¹⁴N atoms. acs.org At 77 K, this complex showed an anisotropic signal with g∥ = 1.986 and g⊥ = 1.980. acs.org

The spin state of a metalloporphyrin can be influenced by its environment. For example, in multispin systems where metalloporphyrins are decorated with {Cr₇Ni} rings, EPR studies have revealed weak exchange coupling interactions between the central metalloporphyrin and the peripheral rings. nih.gov

Ligand Field Analysis via EPR

Ligand-field theory is fundamental to interpreting the EPR spectra of transition metal ion complexes. illinois.edu For example, in oxochromium(V) porphyrins, an increase in the electronegativity of the meso-substituent leads to an increase in the g⊥ value and the ⁵³Cr hyperfine coupling constant. acs.org This suggests an enhancement of the π-bonding character of the CrV=O moiety. acs.org

The orientation of axial ligands significantly impacts the EPR signal. nih.gov For instance, in ferric low-spin cytochrome c mutants, a highly saddled heme plane and strong axial ligands stabilize the (dxy)²(dxz,dyz)³ electronic configuration. nih.gov

UV-Visible and Near-Infrared (NIR) Absorption Spectroscopy Applications

UV-Visible and Near-Infrared (NIR) absorption spectroscopy are fundamental techniques for investigating the electronic properties of molecules. researchgate.net These methods measure the attenuation of a light beam as it passes through a sample, providing information about electronic transitions. researchgate.net

Probing Electronic Transitions and Charge Transfer

The electronic absorption spectra of porphyrins are characterized by an intense Soret (or B) band in the 380–500 nm region and weaker Q bands at longer wavelengths (500–750 nm). researchgate.net These absorptions arise from π → π* transitions within the conjugated macrocycle. nih.gov The Gouterman four-orbital model, which considers two nearly degenerate HOMOs and two degenerate LUMOs, provides a good description of typical porphyrin spectra. acs.org

The central metal ion can significantly influence the electronic spectrum. Cr-protoporphyrin can exhibit charge transfer (CT) transitions, which are essentially internal oxidation-reduction processes. libretexts.org These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT). acs.orglibretexts.org CT bands are typically very intense (ε > 50,000 L mol⁻¹ cm⁻¹) and broad. libretexts.org The presence of chromium can lead to what are termed "hyperporphyrin" spectra, characterized by additional peaks or significant redshifts due to interactions between metal d-orbitals and the porphyrin π-system. acs.org For example, metals with empty d-orbitals can facilitate LMCT transitions. acs.org

In some porphyrin-fullerene conjugates, HOMO–LUMO transitions correspond to porphyrin-to-fullerene charge transfer. torvergata.it The absorption spectrum of a zinc tetraphenylporphyrin-fullerene conjugate shows a Soret band at 430 nm and Q bands at 553 and 592 nm in toluene. torvergata.it

The UV-Vis absorption spectra of a series of porphyrins with different central metals show the characteristic Soret band around 420 nm and Q-bands at longer wavelengths. aip.org For a porphyrin with D₄h symmetry, these bands correspond to excitations from the ¹A₁g ground state to two doubly degenerate Eᵤ excited states. aip.org

Spectroscopic Monitoring of Reaction Kinetics

UV-Vis spectroscopy is a convenient method for monitoring the kinetics of reactions involving porphyrins due to the distinct spectral changes that occur. mdpi.com The formation of metalloporphyrins, for instance, can be followed by observing the shift in the Soret band and the decrease in the number of Q bands as the symmetry of the porphyrin changes upon metal insertion. mdpi.com

The reduction of the ferric to the ferrous state in enzymes like cytochrome P450 can be monitored using UV-Vis spectroscopy in rapid kinetic mode to measure electron transfer rates. nih.gov Similarly, the binding of substrates or inhibitors can be tracked by observing shifts in the absorption bands. nih.gov In a study on the reaction of water-soluble porphyrins, spectrophotometry was used to monitor the reaction course, where protonation of the porphyrin at low pH resulted in a shift of the Soret band to a higher wavelength. mdpi.com

Resonance Raman and Fourier Transform Infrared (FTIR) Spectroscopy Studies

Resonance Raman (RR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful vibrational spectroscopic techniques that provide detailed information about molecular structure and bonding.

Resonance Raman spectroscopy offers enhanced sensitivity for vibrational modes that are coupled to an electronic transition. illinois.edu By tuning the excitation laser wavelength to be in resonance with an electronic absorption band of the chromophore, specific vibrational modes associated with that chromophore are selectively enhanced. illinois.edu For nitridochromium(V) protoporphyrin-IX, the Cr(V)≡N stretching mode was observed at 1010 cm⁻¹ using resonance Raman spectroscopy. nih.gov This allowed for the calculation of a force constant of 6.7 mdyn/Å for the Cr(V)≡N triple bond. nih.gov In heme proteins, RR spectroscopy can monitor changes in the prosthetic group's core size and spin state through specific marker bands. nih.gov For instance, the ν₂ and ν₃ modes are sensitive to the coordination and spin state of the iron center. nih.gov

Vibrational Analysis of Porphyrin Macrocycle and Metal-Ligand Bonds

Vibrational spectroscopy, particularly Resonance Raman (RR) spectroscopy, serves as a powerful tool for dissecting the structural nuances of metalloporphyrins like this compound. ias.ac.in The vibrational frequencies observed are exquisitely sensitive to the geometry, bonding arrangements, and the oxidation and spin state of the central chromium ion. ias.ac.in These frequencies provide a detailed fingerprint of the porphyrin macrocycle's structure and the nature of the bonds between the chromium atom and the coordinating nitrogen atoms of the porphyrin ring.

Theoretical calculations, such as those employing the U(2) algebraic model Hamiltonian, have been utilized to predict the vibrational frequencies of various metallotetraphenylporphyrins. epj.org These computational approaches can yield data for a significant number of vibrational bands, offering a framework for interpreting experimental spectra. epj.org The analysis of these vibrational modes, which include stretching and bending of the Cα-Cm, Cβ-Cβ, and metal-nitrogen bonds, offers profound insights into the electronic distribution and structural integrity of the porphyrin core upon metalation. acs.org For instance, density functional theory (DFT) calculations have been instrumental in characterizing the B1g and B2g vibrational modes, which are associated with rectangular and diamond-like distortions of the porphyrin ring, respectively. acs.org The coupling of these vibrations with the electronic states of the molecule, known as vibronic coupling, can lead to significant changes in the observed vibrational spectra. acs.org

Table 1: Key Vibrational Modes in Metalloporphyrins and Their Significance

Vibrational ModeDescriptionStructural Information Gained
Cα-Cm stretchingStretching of the bond between the alpha-carbon of the pyrrole (B145914) ring and the meso-carbon.Sensitive to the overall conjugation and electronic structure of the macrocycle.
Cβ-Cβ stretchingStretching of the bond between the beta-carbons of the pyrrole ring.Reflects the geometry and strain within the pyrrole rings. acs.org
Metal-Nitrogen (M-N) stretchingVibration of the bond between the central metal ion and the coordinating nitrogen atoms.Directly probes the strength and nature of the metal-ligand bond.
Pyrrole tilting/breathingCollective motions of the pyrrole rings.Indicates out-of-plane distortions and the overall flexibility of the macrocycle. researchgate.net

Conformational Dynamics Elucidation

The porphyrin macrocycle is not a rigid structure and can undergo various conformational changes, including ring inversion and meso-substituent rotation. rsc.org These dynamic processes are crucial for the molecule's function and can be investigated using techniques like variable-temperature NMR spectroscopy. rsc.org For instance, studies on iridium(III) porphyrin complexes have revealed that the porphyrin ring can invert in solution, with a determinable activation barrier. rsc.org

The conformational landscape of porphyrins can be influenced by several factors, including the central metal ion, axial ligands, and interactions with the surrounding environment. rsc.orgmdpi.com Time-resolved transient absorption spectroscopy has been employed to study the structural dynamics of porphyrin dimers, revealing that the molecule can adopt a distribution of structures with different dihedral angles. ox.ac.uk These studies provide insights into the timescales of conformational re-equilibration in both the ground and excited states. The flexibility of the porphyrin macrocycle allows for conformations where different parts of the molecule can be at varying distances from each other, which can significantly impact processes like energy transfer. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Paramagnetic Systems

NMR spectroscopy is a cornerstone technique for the structural elucidation of molecules in solution. In the case of paramagnetic species like this compound, the presence of an unpaired electron on the chromium ion introduces significant challenges and opportunities. ias.ac.in The paramagnetic metal ion dramatically influences the chemical shifts of the surrounding nuclei, leading to what are known as paramagnetic or isotropic shifts. ias.ac.inresearchgate.net These shifts are the sum of two contributions: the Fermi contact shift, which arises from the delocalization of the unpaired electron spin density onto the observed nucleus, and the dipolar (or pseudocontact) shift, which is a through-space interaction. illinois.edunih.gov

Application of NMR for Structural Elucidation

The large hyperfine shifts in paramagnetic metalloporphyrins can spread the NMR signals over a wide range, often enhancing resolution compared to their diamagnetic counterparts. uni-muenchen.de This sensitivity makes paramagnetic NMR an exceptional probe for detecting subtle structural and electronic changes. uni-muenchen.de By analyzing the pattern of these isotropic shifts, researchers can map the distribution of unpaired spin density across the porphyrin skeleton. ias.ac.in

Density functional theory (DFT) calculations have proven to be a powerful tool for predicting the NMR hyperfine shifts in paramagnetic metalloporphyrins. illinois.edunih.gov There is a strong correlation between theoretically calculated and experimentally observed shifts for various nuclei, including ¹H, ¹³C, and ¹⁵N. illinois.edunih.gov This synergy between theory and experiment allows for the detailed assignment of NMR spectra and the refinement of molecular structures. illinois.edu The analysis of these shifts provides crucial information on the electronic structure of the metal ion and the nature of the metal-ligand bonding. ias.ac.in For instance, the study of ferric porphyrins has allowed for the characterization of different spin states (high-spin, low-spin, and intermediate-spin) based on the observed proton NMR shifts. ias.ac.in

Table 2: Paramagnetic Effects in NMR Spectroscopy of Metalloporphyrins

NMR ParameterOriginInformation Obtained
Isotropic (Hyperfine) ShiftInteraction of nuclear spins with the unpaired electron(s) of the paramagnetic metal center. ias.ac.inElectronic structure, spin density distribution, metal-ligand bonding. ias.ac.inillinois.edu
Fermi Contact ShiftDelocalization of unpaired electron spin density at the nucleus. nih.govCovalent character of metal-ligand bonds.
Pseudocontact Shift (PCS)Through-space dipolar interaction between the electron and nuclear magnetic moments. nih.govLong-range structural information, determination of molecular geometry.
Paramagnetic Relaxation Enhancement (PRE)Dipole-dipole interactions between the paramagnetic center and a nuclear spin. nih.govInternuclear distances over a longer range than the NOE.

X-ray Absorption Spectroscopy (XAS) and X-ray Magnetic Circular Dichroism (XMCD)

X-ray absorption spectroscopy (XAS) is a highly effective method for probing the local atomic and electronic structure of a specific element within a compound. uit.no XAS is particularly valuable for studying chromium-containing materials due to its ability to distinguish between various oxidation states, from Cr(0) to Cr(VI). rsc.org

Determination of Chromium Oxidation State and Coordination Environment

The Cr K-edge XAS spectrum, specifically the pre-edge region, is highly sensitive to the oxidation state and coordination geometry of the chromium center. uit.norsc.org The energy position and intensity of the pre-edge features, which arise from 1s to 3d electronic transitions, can be quantitatively compared across a series of related compounds to determine changes in the metal's oxidation state. uit.norsc.org For example, a study on archetypal chromium porphyrinoid complexes demonstrated that the intensity-weighted average energy position of the Cr K-edge shifts to higher energy with an increasing metal oxidation state from Cr(III) to Cr(V). uit.norsc.org

Furthermore, the Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum provides information about the local coordination environment of the chromium ion, including bond distances and coordination numbers. Analysis of the EXAFS can reveal details such as the length of the Cr-O bond in oxo-chromium porphyrins. uit.noresearchgate.net

Electronic Structure Investigations

X-ray Magnetic Circular Dichroism (XMCD) is a powerful, element-specific technique that probes the local magnetic properties of an atom by measuring the difference in absorption of left and right circularly polarized X-rays. aip.org XMCD provides direct information on the spin and orbital magnetic moments of the chromium ion in this compound. aip.orgaps.org

The fine structure of the Cr L₂,₃ edges in XAS and XMCD spectra is sensitive to the 3d electron configuration and the local crystal field environment. aip.org Theoretical calculations are often employed to interpret the complex features of these spectra and can help to determine the valence state of the chromium ions. aip.org For instance, in some Cr-doped materials, the experimental XMCD spectra have been successfully reproduced by considering a mixture of Cr ions in different environments. aip.org The combination of XAS and XMCD with theoretical modeling provides a comprehensive picture of the electronic and magnetic structure of the chromium center in porphyrin complexes. uit.noresearchgate.net

Mass Spectrometry Techniques for this compound and its Adducts

Mass spectrometry has emerged as an indispensable tool for the characterization of metalloporphyrins, providing profound insights into their molecular structure, composition, and interactions. For this compound, mass spectrometry techniques are particularly valuable for confirming its identity and for studying the formation of adducts with other molecules, which is crucial for understanding its potential mechanisms of action and binding partners in biological systems.

High-Resolution Mass Spectrometry for Molecular Identification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone for the unambiguous identification of this compound. Unlike standard-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide mass measurements with extremely high accuracy, typically within 5 parts per million (ppm). acs.org This precision allows for the determination of the elemental composition of an analyte from its exact mass. acs.orgnih.gov

The molecular identification of this compound relies on matching the experimentally measured accurate mass to the theoretically calculated mass of its molecular formula (C₃₄H₃₂CrN₄O₄). The high resolving power of these instruments also allows for the clear distinction of the isotopic pattern of the molecule. acs.org The presence of chromium, with its characteristic distribution of natural isotopes (⁵⁰Cr, ⁵²Cr, ⁵³Cr, ⁵⁴Cr), creates a unique isotopic signature that serves as a definitive confirmation of the compound's identity. The protonated molecule [M+H]⁺ is commonly observed in techniques like electrospray ionization. researchgate.net By analyzing the precise mass-to-charge ratio (m/z) and the isotopic distribution, researchers can confirm the successful synthesis and purity of this compound with high confidence.

Table 1: Theoretical m/z Values for this compound Ions and Adducts

This table presents the calculated monoisotopic mass-to-charge ratios (m/z) for various potential ions of this compound (Molecular Formula: C₃₄H₃₂CrN₄O₄) that may be observed during HRMS analysis. These calculations are based on the most abundant isotopes (¹²C, ¹H, ⁵²Cr, ¹⁴N, ¹⁶O).

Ion/Adduct FormulaAdduct TypeTheoretical m/z
[C₃₄H₃₂CrN₄O₄]⁺Molecular Ion [M]⁺612.1726
[C₃₄H₃₃CrN₄O₄]⁺Protonated [M+H]⁺613.1804
[C₃₄H₃₂CrN₄O₄Na]⁺Sodiated [M+Na]⁺635.1624
[C₃₄H₃₂CrN₄O₄K]⁺Potassiated [M+K]⁺651.1363
[C₃₄H₃₁CrN₄O₄]⁻Deprotonated [M-H]⁻611.1648

Electrospray Ionization Mass Spectrometry (ESI-MS) for Interaction Studies

Electrospray Ionization Mass Spectrometry (ESI-MS) is a particularly powerful technique for studying the non-covalent interactions between this compound and other molecules, such as peptides, nucleosides, or potential drug targets. ESI is considered a "soft" or "gentle" ionization method, meaning it can transfer large, thermally fragile molecules and non-covalent complexes from solution into the gas phase for mass analysis without disrupting the weak interactions that hold the complex together. nih.gov

This capability allows for the direct observation of adducts formed between this compound and its binding partners. For example, studies on related chromium(III) complexes have successfully used ESI-MS to investigate their interactions with nucleosides and dinucleotides. researchgate.net In such experiments, solutions containing the Cr(III) complex and the target biomolecule are analyzed. The resulting mass spectrum can reveal the presence of new ions at higher mass-to-charge ratios corresponding to the intact, non-covalent adduct.

The mass difference between the free this compound ion and the observed adduct ion allows for the identification of the binding partner. Furthermore, the stoichiometry of the interaction (e.g., 1:1 or 2:1 adducts of this compound to the target molecule) can be readily determined from the molecular weight of the detected complex. nih.govresearchgate.net Collision-induced dissociation (CID) or tandem mass spectrometry (MS/MS) can be further employed to fragment the isolated adduct ion, providing additional structural information about the binding site and the nature of the interaction. researchgate.net

Table 2: Representative Data from ESI-MS Interaction Studies of Cr(III) Complexes

This table summarizes findings from ESI-MS studies on the interaction of a representative Cr(III) complex, [Cr(salprn)]⁺, with various nucleosides and dinucleotides, demonstrating the utility of the technique for probing adduct formation. researchgate.net This serves as a model for potential interaction studies involving this compound.

Interacting BiomoleculeObserved Adduct Stoichiometry ([Cr(salprn)]⁺ : Biomolecule)
2'-deoxycytidine1:1 and 2:1
Thymidine1:1 and 2:1
2'-deoxyadenosine1:1 and 2:1
2'-deoxyguanosine1:1 and 2:1
Cytidine1:1 and 2:1
Guanosine1:1 and 2:1
Dinucleotide (CpG)1:1
Dinucleotide (ApT)1:1

Electronic Structure, Redox Chemistry, and Electron Transfer Processes of Cr Protoporphyrin

Electronic Configuration and Oxidation States of Chromium in the Porphyrin Environment

The electronic configuration of chromium, a first-row transition metal, is [Ar] 3d⁵ 4s¹. When incorporated into the protoporphyrin IX macrocycle, chromium typically exists in the +3 oxidation state (Cr(III)), resulting in a d³ electron configuration. However, other oxidation states, such as Cr(II), Cr(IV), and Cr(V), have also been observed and are crucial for the compound's redox chemistry. The porphyrin ligand, with its tetradentate N₄ donor set, creates a strong field environment that influences the d-orbital splitting and the electronic properties of the central chromium ion.

The large conjugated π-system of the porphyrin ring significantly delocalizes electron density, which in turn affects the electronic structure and redox behavior of the metalloporphyrin. researchgate.netwikipedia.org This delocalization can make electron transfer processes easier due to smaller structural changes upon oxidation or reduction. researchgate.net The stability of different oxidation states is influenced by factors such as the specific porphyrin macrocycle, the nature of axial ligands, and the surrounding solvent environment.

In the context of Cr-protoporphyrin, the chromium ion can participate in redox reactions involving both the metal center and the porphyrin ring itself. The accessibility of multiple oxidation states is a key feature of its reactivity. For instance, Cr(V)(O) porphyrinoid complexes have been synthesized and characterized, highlighting the ability of the porphyrin ligand to stabilize high oxidation states of chromium. nih.gov

Electrochemical Characterization and Redox Potentials

The electrochemical properties of this compound and related chromium porphyrin complexes have been extensively studied to understand their electron transfer capabilities. Techniques like cyclic voltammetry are instrumental in determining the redox potentials associated with the various oxidation states of the chromium center and the porphyrin macrocycle.

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of chemical species. In the study of Cr-porphyrin complexes, CV provides valuable information about the potentials at which oxidation and reduction events occur, the stability of the resulting species, and the kinetics of electron transfer.

A typical cyclic voltammogram for a Cr-porphyrin complex will exhibit one or more reversible or quasi-reversible waves corresponding to distinct redox processes. These processes can be assigned to metal-centered (e.g., Cr(III)/Cr(II), Cr(IV)/Cr(III)) or ring-centered (formation of porphyrin π-cation radicals or anions) electron transfers. For example, a quasi-reversible wave at E₁/₂ = -0.43 V has been assigned to the Cr(V)/Cr(IV) redox couple in a Cr(V)(O) porphyrinoid complex. nih.gov The shape and separation of the anodic and cathodic peaks in a CV curve can provide insights into the reversibility and rate of the electron transfer process.

The reduction and oxidation potentials of this compound are critical parameters that quantify its ability to accept or donate electrons. These potentials are influenced by the electronic properties of the porphyrin ring, the nature of any axial ligands coordinated to the chromium ion, and the solvent in which the measurement is performed.

Electrochemical studies have shown that metalloporphyrins can exist in multiple oxidation states, including M(I), M(II), M(III), and M(IV). rsc.org The specific potentials for these transitions in this compound are key to understanding its role in electron transfer reactions. The ease of reduction or oxidation is a function of the porphyrin ring basicity, with greater effects observed for the formation of π-anion radicals and smaller effects for reactions involving the central metal. nih.gov

CompoundRedox CouplePotential (V vs. reference)Reference
Cr(V)(O) porphyrinoidCr(V)/Cr(IV)-0.43 nih.gov
Ru(p-XTPP)(CO)Ru(II)/Ru(III)0.74 to 0.86 bowdoin.edu
Ru(p-XTPP)(CO)Ru(III)/Ru(IV)1.18 to 1.27 bowdoin.edu
Ru(p-XTPP)(CO)Ru(II)/Ru(I)-1.35 to -1.24 bowdoin.edu

This table presents redox potentials for various metalloporphyrin complexes to illustrate the range of values observed. Potentials are dependent on the specific complex, solvent, and reference electrode used.

Mechanisms of Intermolecular and Intramolecular Electron Transfer

Electron transfer processes involving this compound can occur through both intermolecular and intramolecular pathways. The delocalized π-system of the porphyrin ring plays a crucial role in mediating these transfers.

Intermolecular electron transfer involves the transfer of an electron between a this compound molecule and another molecule in solution. The rate of this process is influenced by the driving force (the difference in redox potentials between the donor and acceptor) and the reorganization energy associated with the structural changes upon electron transfer. The porphyrin's extended π-system helps to minimize these structural changes, thus facilitating easier electron transfer. researchgate.net

Intramolecular electron transfer can occur in more complex systems where the this compound moiety is linked to another redox-active group. In such cases, the porphyrin can act as a bridge, facilitating electron transfer over a distance. The efficiency of this process depends on the electronic coupling between the donor, the bridge, and the acceptor.

The mechanism of electron transfer can be influenced by the presence of protons, leading to proton-coupled electron transfer (PCET). For instance, Cr(V)(O) complexes have been shown to react with separated electron-transfer and proton-transfer reagents through a PCET mechanism. nih.gov

Role of Axial Ligands in Modulating Redox Properties

Axial ligands, which are molecules or ions that coordinate to the metal center perpendicular to the plane of the porphyrin ring, play a significant role in modulating the redox properties of this compound. These ligands can influence the electronic structure of the chromium ion and, consequently, its redox potentials.

The nature of the axial ligand can affect the electron density at the chromium center through sigma-donating or pi-accepting/donating interactions. For example, a strongly electron-donating axial ligand will increase the electron density on the chromium, making it more difficult to reduce (shifting the redox potential to a more negative value) and easier to oxidize. Conversely, an electron-withdrawing axial ligand will make the chromium center more electron-deficient, facilitating its reduction.

Coordination Chemistry and Ligand Binding Dynamics of Cr Protoporphyrin

Axial Ligation Preferences and Stereochemistry

Chromium(III) porphyrins, including Cr-Protoporphyrin IX, typically form stable six-coordinate complexes with an octahedral geometry. beilstein-journals.orgchesci.com The chromium ion (Cr³⁺), with a d³ electron configuration, resides within the central cavity of the porphyrin macrocycle. chesci.com Two additional ligands, known as axial ligands, coordinate to the chromium ion, one on each side of the porphyrin plane. iupac.org

The preference for axial ligands is influenced by both electronic and steric factors. Nitrogen-donor ligands such as pyridines and imidazoles are commonly studied. chesci.comworldscientific.com The basicity of the ligand plays a significant role; for instance, the more basic nature of pyridine (B92270) leads to a bathochromic (red) shift in the electronic absorption spectra compared to the free-base porphyrin. chesci.com In contrast, more acidic ligands like phenols result in a hypsochromic (blue) shift. chesci.com

Steric hindrance from substituents on the axial ligand can significantly impact the stereochemistry and stability of the complex. worldscientific.comlibretexts.org For example, imidazole (B134444) ligands with bulky alkyl substituents at the carbon atom adjacent to the coordinating nitrogen exhibit steric clashes with the porphyrin core. worldscientific.comresearchgate.net This steric repulsion can lead to an increase in the rate of ligand dissociation. researchgate.net

In some crystal structures of chromium porphyrin complexes, the chromium ion is displaced from the mean plane of the four porphyrin nitrogen atoms (N₄ plane). For instance, in a six-coordinate Cr(III) complex with two axial acetonitrile (B52724) molecules, the chromium ion is displaced by only 0.013 Å. nih.gov However, in a five-coordinate Cr(V)-oxo complex, the out-of-plane displacement of the chromium is significantly larger at 0.61 Å, which is attributed to the smaller cavity size of the corrolazine ligand compared to a porphyrin. nih.gov In a µ-oxo heterometallic porphyrin involving chromium, the chromium(III) ion is also substantially protruded from the porphyrin plane. oup.com

The nature of the porphyrin macrocycle itself, including peripheral substituents, can also influence the coordination sphere. unistra.frmdpi.com These substituents can induce distortions in the porphyrin plane, which in turn affect the electronic structure and ligand binding properties of the central chromium ion. unistra.fr

Table 1: Stereochemical Data for Selected Chromium Porphyrin Complexes
ComplexCoordination NumberAxial Ligand(s)Cr Displacement from N₄ Plane (Å)Reference
Cr(III) corrolazine6CH₃CN (x2)0.013 nih.gov
Cr(V)(O) corrolazine5=O0.61 nih.gov
[(pip)(tpp)Cr]₂O-μ-oxo bridgeSubstantial protrusion oup.com

Binding Kinetics and Thermodynamics of Exogenous Ligands

The binding of exogenous ligands to this compound is a dynamic process governed by kinetic and thermodynamic parameters. nsf.govnumberanalytics.com These parameters provide insight into the strength of the ligand-metal bond and the mechanism of ligand exchange reactions. worldscientific.comiosrjournals.org

Studies on chromium(III) tetraphenylporphyrin (B126558) (Cr(TPP)Cl) with various imidazole ligands have shown that the substitution reaction proceeds via a dissociative mechanism. worldscientific.com This means the rate-determining step is the dissociation of the existing axial ligand, followed by the rapid coordination of the incoming ligand. The reactivity is highly dependent on the donor ability of the axial ligand, which often correlates with its basicity. worldscientific.com

Thermodynamic parameters such as the change in enthalpy (ΔH°) and entropy (ΔS°) have been determined for some ligand binding reactions. nsf.goviosrjournals.org For example, the complexation reactions of Cr(III) ions with various ligands are often exothermic, as indicated by negative enthalpy changes, suggesting that the metal-ligand bonds are relatively strong. iosrjournals.org The Gibbs free energy change (ΔG) indicates the spontaneity of the complex formation. numberanalytics.comiosrjournals.org

The quantum yield for the photodissociation of axial imidazole ligands from [Cr(TPP)(Cl)(L)] has been shown to be highly sensitive to steric bulkiness. The quantum yield increases with the size of the alkyl substituent on the imidazole (isopropyl > ethyl > methyl > H), reflecting the greater steric strain in the ground state of the more hindered complexes. worldscientific.com

Table 2: Kinetic and Thermodynamic Parameters for Ligand Binding to Cr(TPP)Cl in Toluene
Ligand (L)k₋L (s⁻¹)K (mol⁻¹ kg)Reference
Imidazole1.2 x 10⁻³1.2 x 10⁶ worldscientific.com
1-Methylimidazole1.5 x 10⁻³1.1 x 10⁶ worldscientific.com
1,2-Dimethylimidazole1.8 x 10²1.5 x 10³ worldscientific.com
1-Ethyl-2-methylimidazole2.5 x 10²1.1 x 10³ worldscientific.com

Influence of Porphyrin Environment on Chromium Coordination Sphere

The porphyrin macrocycle is not merely a passive scaffold but actively influences the coordination environment of the central chromium ion. unistra.frmdpi.com The electronic properties and steric features of the porphyrin ring, dictated by its peripheral substituents, can modulate the reactivity and spectroscopic characteristics of the this compound complex. chesci.comunistra.fr

Electron-donating or electron-withdrawing groups on the porphyrin ring can alter the electron density at the chromium center, thereby affecting its affinity for axial ligands. mdpi.com For instance, substituents on the meso-phenyl rings of tetraphenylporphyrin can cause shifts in the optical absorption spectra of the corresponding chlorochromium(III) complexes. chesci.com These shifts are indicative of changes in the electronic transitions of the porphyrin and the d-orbitals of the chromium ion. chesci.com

The planarity of the porphyrin macrocycle can be distorted by bulky peripheral groups, leading to ruffled, saddled, or domed conformations. unistra.fr These structural distortions can create specific steric interactions with axial ligands, influencing their binding affinity and orientation. iupac.orgnih.gov For example, "basket-handle" porphyrins, which have bridging straps across the porphyrin face, can create a protected cavity for ligand binding and impose steric constraints that affect the coordination geometry of the metal center. acs.org

The solid support or solvent environment can also act as a component of the porphyrin environment, influencing ligand binding. nsf.gov In some cases, a solid support can function as a fifth coordination site, significantly altering the metal's affinity for other exogenous ligands. nsf.gov Similarly, the polarity and coordinating ability of the solvent can affect the stability and spectroscopic properties of this compound complexes. acs.org

Table 3: Effect of Porphyrin Substituents on Soret Band of Chloro-Chromium(III) Porphyrins
PorphyrinSoret Band (λ_max, nm)Reference
Cr(TPP)Cl436 oup.com
Cr(p-CH₃TPP)ClSlight red shift vs. Cr(TPP)Cl chesci.com
Cr(p-OCH₃TPP)ClSlight red shift vs. Cr(TPP)Cl chesci.com
Cr(p-ClTPP)ClPronounced red shift vs. Cr(TPP)Cl chesci.com

Formation of µ-oxo and other Polynuclear Chromium Porphyrin Species

This compound can participate in the formation of polynuclear complexes, most notably µ-oxo bridged species, where a single oxygen atom bridges two metal centers (M-O-M). oup.comresearchgate.net These species are often formed through redox reactions involving a high-valent oxochromium(IV) or oxochromium(V) porphyrin intermediate. researchgate.netresearchgate.net

The formation of a µ-oxo di-chromium(III) porphyrin, [(TPP)Cr-O-Cr(TPP)], has been observed from the reaction of oxochromium(IV) tetraphenylporphyrin, [Cr(IV)O(TPP)], with a chromium(II) porphyrin. researchgate.net This type of reaction, where an oxometal species reacts with a metal complex in a lower oxidation state, is a common route to µ-oxo dimers. oup.com

Heterometallic µ-oxo bridged complexes containing chromium have also been synthesized and characterized. oup.comresearchgate.net For example, a µ-oxo chromium-iron porphyrin, [(pip)(tpp)Cr(III)-O-Fe(III)(tpp)], was synthesized by the reaction of [Cr(IV)O(TPP)] with an iron(II) porphyrin. oup.com Similarly, µ-oxo-bridged Cr(III)-O-V(V) complexes have been prepared through the redox reaction of Cr(IV)O(TPP) with vanadyl complexes. researchgate.net

The structural characterization of these µ-oxo species reveals key geometric parameters. In the heterometallic Cr-O-Fe complex, the Cr-O-Fe linkage is nearly linear, and the chromium(III) ion is significantly displaced from the porphyrin plane. oup.com For a µ-oxo bis[(tetra-p-tolylporphyrinato)titanium(III)] complex, the Ti-O-Ti angle is 170.8(2)° with the titanium atom displaced 0.66 Å from the porphyrin plane. iastate.edu While this is a titanium complex, it provides a useful structural comparison for µ-oxo porphyrin dimers. The formation and stability of these bridged species are influenced by factors such as the electronic properties of the metals and the steric constraints imposed by the porphyrin ligands. iastate.eduresearchgate.net

Table 4: Examples of µ-oxo Bridged Chromium Porphyrin Species
ComplexFormation RouteMetal Oxidation StatesReference
(tpp)Cr-O-Cr(tpp)Cr(IV)O(tpp) + Cr(II)(tpp)Cr(III)-O-Cr(III) researchgate.net
(pip)(tpp)Cr-O-Fe(tpp)Cr(IV)O(tpp) + Fe(II)(tpp)(pip)₂Cr(III)-O-Fe(III) oup.com
(tpp)Cr-O-V(Q)₂Cr(IV)O(tpp) + V(IV)O(Q)₂Cr(III)-O-V(V) researchgate.net

Catalytic Activity and Reaction Mechanisms Mediated by Cr Protoporphyrin

Oxidation Catalysis Mechanisms

Cr-Protoporphyrin and its synthetic analogues are effective catalysts for a variety of oxidation reactions. The central mechanism often involves the formation of a high-valent chromium-oxo species, which acts as the primary oxidizing agent.

Oxygen Atom Transfer Reactions

Oxygen atom transfer (OAT) is a fundamental process in oxidation reactions catalyzed by metalloporphyrins. In the case of chromium porphyrins, this typically involves the generation of a chromium(V)-oxo ([Cr(V)=O]) species from a Cr(III) precursor and an oxygen donor.

Gas-phase studies on chromium-porphyrin complexes have provided insights into the fundamental steps of OAT. For instance, the reaction of [(TPFPP)Cr(III)]+ with nitrogen dioxide (NO2) results in the formation of a Cr(V)-oxo species, [(TPFPP)Cr(V)O]+. nih.gov This high-valent oxo complex is a terminal metal-oxo species with a vacant coordination site. nih.gov However, this Cr(V)-oxo cation demonstrates significantly lower reactivity compared to its iron and manganese counterparts. nih.gov While it can be deoxygenated by a potent reductant like trimethyl phosphite (P(OMe)3), it shows no observable reactivity with substrates such as nitric oxide (NO), dimethyl sulfide (Me2S), or β-pinene. nih.gov

In solution, chromium(V)-oxo porphyrins are found to be considerably more reactive than the corresponding chromium(IV)-oxo species. The kinetics of sulfoxidation reactions, for example, show that Cr(V)-oxo porphyrins react with thioanisoles to produce sulfoxides at rates several orders of magnitude faster than Cr(IV)-oxo species. The reactivity is influenced by the electronic properties of the porphyrin ligand, with more electron-withdrawing substituents on the porphyrin enhancing the electrophilic nature and reactivity of the metal-oxo complex. rsc.org Hammett analyses of these reactions indicate a significant charge transfer in the transition state, supporting a mechanism where the Cr(V)-oxo species electrophilically attacks the sulfide. rsc.org

Cr(V)-oxo Porphyrin ComplexSecond-Order Rate Constant (kox) for Thioanisole Oxidation (M-1s-1)
[Cr(V)(TMP)(O)]+0.40 ± 0.01
[Cr(V)(TDFPP)(O)]+282 ± 20
[Cr(V)(TPFPP)(O)]+2200 ± 10

Data sourced from kinetic studies of sulfoxidation reactions. rsc.org

Alkane Hydroxylation and Epoxidation Mechanisms

The hydroxylation of alkanes and epoxidation of alkenes are important synthetic transformations often biomimicked using metalloporphyrin catalysts. The mechanism for these reactions catalyzed by chromium porphyrins is believed to proceed through a high-valent chromium-oxo intermediate.

For alkane hydroxylation, the proposed mechanism involves the abstraction of a hydrogen atom from the alkane by the Cr(V)-oxo species to form a chromium(IV)-hydroxo complex and an alkyl radical. This is followed by a "rebound" of the hydroxyl group to the radical, yielding the alcohol product. illinois.eduacs.org This "oxygen rebound" mechanism is a hallmark of cytochrome P450 enzymes, which many metalloporphyrin systems aim to model. researchgate.net The regioselectivity of hydroxylation can be influenced by the steric hindrance around the metal center, with bulkier porphyrin ligands favoring oxidation of less hindered C-H bonds. illinois.edu

In alkene epoxidation, the Cr(V)-oxo species directly transfers its oxygen atom to the double bond of the alkene. nih.gov The precise nature of the intermediate in this process has been a subject of extensive study, with proposals including a metallaoxetane, a π-radical cation, a carbocation, or a carbon radical. nih.gov The rate-limiting step is often considered to be a charge-transfer process from the alkene to the oxo-chromium(V) porphyrin. nih.gov The reactivity of the Cr(V)=O moiety is correlated with its electronic state, which can be probed by ESR spectroscopy. Studies have shown a linear relationship between the logarithm of the second-order rate constant for epoxidation and the oxidation potential of both the complex and the alkene. nih.gov

While specific data for this compound is sparse, studies on other metalloporphyrins provide a framework for understanding these reactions. For instance, cobalt porphyrins have been shown to effectively catalyze the aerobic epoxidation of various alkenes with high conversion and selectivity. acs.org

Alkene SubstrateCatalystConversion (%)Epoxide Selectivity (%)
trans-StilbeneCo-Porphyrin9988
trans-β-MethylstyreneCo-Porphyrin9981
CycloocteneCo-Porphyrin>9996
NorborneneCo-Porphyrin>9999
1-DeceneCo-Porphyrin8575

Data from a study on biomimetic aerobic epoxidation of alkenes catalyzed by cobalt porphyrin. acs.org

Reduction Catalysis Mechanisms

This compound can also mediate reduction reactions, leveraging the ability of the chromium center to shuttle electrons to a substrate.

Nitric Oxide Reduction and Related Transformations

The reduction of nitric oxide (NO) is a biologically and environmentally significant reaction. A chromium porphyrin complex has been shown to be competent for the reduction of NO to nitrous oxide (N2O) in the presence of a Lewis acid such as boron trifluoride (BF3). nih.gov In the absence of the Lewis acid, no N2O generation is observed. nih.gov

Computational and experimental studies have elucidated a distinctive reaction mechanism for the chromium system compared to its iron and cobalt analogues. A key feature is that the electron transfer from the chromium metal center to the bound NO molecule occurs before the binding of the Lewis acid. nih.gov Three potential mechanistic pathways (A, B, and C) for the N-N bond formation have been investigated. Pathway C, which involves the dissociation of OBF3− mediated by N–O bond breaking as the rate-determining step, was found to have a Gibbs free energy of activation (ΔG‡) of 21.64 kcal/mol. nih.gov

This research highlights that the metal's reduction potential is a critical parameter that needs to be finely tuned for efficient NO reduction, offering insights for the development of novel catalysts for NO remediation. nih.govacs.org

Reduction of Environmental Contaminants (e.g., Cr(VI))

Hexavalent chromium (Cr(VI)) is a toxic and carcinogenic environmental pollutant. The reduction of Cr(VI) to the less toxic and less mobile Cr(III) is a key remediation strategy. Metalloporphyrins, including protoporphyrin IX derivatives, have been investigated for their ability to catalyze the reduction of Cr(VI) in the presence of a reducing agent like zero-valent iron (ZVI). rsc.org

Studies have shown that while cobalt and iron complexes of protoporphyrin IX (Proto-Co and Proto-Fe) did not show significant catalytic effects on Cr(VI) reduction by micro-sized ZVI, cobalt and iron complexes of uroporphyrin I (Uro-Co and Uro-Fe) slightly accelerated the reaction. rsc.org This suggests that the nature of the porphyrin ligand influences the catalytic activity in this system.

Catalyst (20 µM)ReductantApproximate Reaction Acceleration (%)
Proto-Com-ZVINo significant effect
Proto-Fem-ZVINo significant effect
Uro-Com-ZVI~7
Uro-Fem-ZVI~4

Data from a study on metalloporphyrin-catalyzed reduction of hexavalent chromium. rsc.org

The mechanism of Cr(VI) reduction often involves the generation of reactive radical species. The intracellular reduction of Cr(VI) is known to produce reactive intermediates of chromium as well as superoxide, hydrogen peroxide, and hydroxyl radicals. acs.org

Radical Reactions and Mechanistic Pathways

Many catalytic reactions mediated by metalloporphyrins, including those with chromium, proceed through radical intermediates. The open-shell nature of many metalloporphyrin complexes makes them suitable for facilitating homolytic bond cleavage and subsequent radical reactions. nih.gov

In the context of this compound, radical mechanisms are implicated in both oxidation and reduction catalysis. As mentioned in the alkane hydroxylation mechanism (Section 6.1.2), a key step is the hydrogen atom abstraction from the substrate by the high-valent chromium-oxo species, generating an alkyl radical. illinois.edu This is a common feature of metalloradical catalysis, where the metal-centered radical initiates a stepwise radical process. nih.gov

Furthermore, the reaction of alkyl radicals with chromium porphyrins has been studied directly. Both Cr(II) and Cr(III) mesoporphyrin-IX react rapidly with carbon-centered radicals to form stable chromium-carbon bonds, resulting in the formation of R-Cr(III)MSP and R-Cr(IV)MSP species, respectively. rsc.org This demonstrates the ability of the chromium porphyrin to trap and stabilize radical intermediates, a crucial aspect of its catalytic cycles.

The generation of free radicals has also been observed in vivo with protoporphyrin IX and visible light, providing a potential mechanism for photosensitivity induced by this compound. This underscores the propensity of the protoporphyrin macrocycle to participate in radical-mediated processes.

Bio-inspired Catalysis and Enzyme Mimicry

The central concept of bio-inspired catalysis with metalloporphyrins is to replicate the function of heme-containing enzymes, particularly the cytochrome P450 family. nih.gov These enzymes utilize an iron-protoporphyrin IX active site to catalyze a variety of oxidation reactions, such as the hydroxylation of alkanes and the epoxidation of alkenes. nih.gov The catalytic cycle generally involves the formation of a high-valent metal-oxo species, which is a powerful oxidizing agent.

One area where a chromium porphyrin complex has shown catalytic promise is in photocatalysis. For instance, a DPyPP–Cr(III)–GO photocatalyst (a chromium porphyrin complex supported on graphene oxide) has been investigated for hydrogen production, indicating the potential for chromium porphyrins to participate in redox catalysis.

Influence of Reaction Conditions and Substrate Scope on Catalytic Efficiency

The catalytic efficiency of metalloporphyrins is highly dependent on the reaction conditions and the nature of the substrate. Although specific data for this compound is scarce, we can outline the general factors that would be expected to influence its catalytic performance based on studies of related metalloporphyrin catalysts.

Reaction Conditions:

Oxidant: The choice of the oxygen atom donor is crucial. Common oxidants used with metalloporphyrins include iodosylbenzene (PhIO), peroxy acids (e.g., m-CPBA), and hydrogen peroxide (H₂O₂). The efficiency and selectivity of the reaction would likely vary significantly with the oxidant used with this compound.

Solvent: The solvent can influence the stability of the catalyst and the reaction intermediates. Chlorinated solvents like dichloromethane and polar aprotic solvents such as acetonitrile (B52724) are often used. The solvent can affect the reaction outcome by coordinating to the metal center or by influencing the solubility of the reactants. nih.gov

Axial Ligands: The presence of axial ligands (molecules that coordinate to the metal center perpendicular to the porphyrin plane) can significantly modulate the electronic properties and reactivity of the metalloporphyrin. For this compound, the addition of ligands like pyridine (B92270) or imidazole (B134444) could enhance its catalytic activity.

Temperature and pH: These parameters would also be expected to have a significant impact on the reaction rate and the stability of the this compound catalyst.

Substrate Scope:

The range of substrates that can be effectively catalyzed by a metalloporphyrin is known as its substrate scope. For oxidation reactions, the expected substrate scope for this compound would include:

Alkenes: this compound would be anticipated to catalyze the epoxidation of various alkenes. The reactivity would likely be higher for electron-rich olefins compared to electron-deficient ones.

Alkanes: The hydroxylation of C-H bonds in alkanes is a hallmark of cytochrome P450 mimicry. It is plausible that this compound could catalyze such reactions, although likely with lower efficiency than iron or manganese analogs.

Data on Catalytic Efficiency:

Due to the limited specific research on this compound as a catalyst for the aforementioned reactions, detailed data tables on its catalytic efficiency are not available. The following tables are illustrative of the type of data that would be collected and the expected trends based on general knowledge of metalloporphyrin catalysis.

Table 1: Hypothetical Influence of Reaction Conditions on the Epoxidation of Cyclohexene Catalyzed by this compound

EntryOxidantSolventAxial LigandConversion (%)Selectivity for Epoxide (%)
1PhIOCH₂Cl₂NoneData not availableData not available
2H₂O₂CH₃CNNoneData not availableData not available
3PhIOCH₂Cl₂PyridineData not availableData not available

Note: This table is for illustrative purposes only. The values are placeholders as specific experimental data for this compound is not found in the reviewed literature.

Table 2: Hypothetical Substrate Scope for Oxidation Reactions Catalyzed by this compound

EntrySubstrateReaction TypeProductYield (%)
1StyreneEpoxidationStyrene OxideData not available
2CyclohexaneHydroxylationCyclohexanolData not available
3TolueneHydroxylationBenzyl AlcoholData not available

Note: This table is for illustrative purposes only. The values are placeholders as specific experimental data for this compound is not found in the reviewed literature.

Molecular Interactions of Cr Protoporphyrin with Biological Components in Model Systems and in Vitro Studies

Interactions with Heme-Binding Proteins and Metalloproteins (In Vitro)

Cr-Protoporphyrin, as a structural analog of heme (iron-protoporphyrin IX), has been shown to interact with various heme-binding proteins. These interactions are primarily driven by the porphyrin ring structure, with the central chromium ion modulating the binding affinity and the functional consequences of this binding.

While specific binding site characterization for this compound with a wide array of heme-binding proteins is not extensively documented, its interaction with heme oxygenase provides significant insight. Heme oxygenase is an enzyme responsible for the degradation of heme. Studies have demonstrated that this compound acts as a potent competitive inhibitor of this enzyme, indicating that it binds to the same active site as the natural substrate, heme. nih.gov This competitive inhibition implies a direct interaction with the catalytic pocket of heme oxygenase.

Table 1: Comparative Binding Characteristics of Protoporphyrin IX and its Analogs with Heme-Binding Proteins (In Vitro)

CompoundProteinInteraction TypeKey FindingsReference
This compoundHeme OxygenaseCompetitive InhibitionPotent inhibitor, suggesting binding at the heme active site. nih.gov
Protoporphyrin IXHemoglobinComplex FormationBinding affinity constant (K) and number of binding sites are dependent on porphyrin aggregation state. nih.govias.ac.in
Protoporphyrin IXMyoglobin (B1173299)Complex FormationLeads to conformational changes in the protein. nih.gov
Sn-ProtoporphyrinHeme OxygenaseCompetitive InhibitionA known potent inhibitor of the enzyme. nih.gov

The interaction of this compound with heme-binding proteins can significantly modulate their biological function. The most well-documented example is its potent competitive inhibition of heme oxygenase activity in various tissues, including the spleen, liver, and kidney. nih.gov This inhibition effectively blocks the degradation of heme, leading to a reduction in the production of biliverdin, iron, and carbon monoxide. nih.gov

In the context of other heme proteins, such as hemoglobin and myoglobin, the binding of protoporphyrin IX has been shown to induce conformational changes and lead to the release of heme-bound oxygen. nih.gov It is plausible that this compound binding to the heme pocket of these proteins could similarly alter their oxygen-carrying capacity. Furthermore, protoporphyrin IX has been observed to potentiate the peroxidase activities of hemoglobin and myoglobin. nih.gov Whether this compound elicits a similar effect remains an area for further investigation. The interaction of chromium (III) with proteins can lead to the formation of tight complexes, which may alter protein structure and function.

DNA and RNA Interaction Mechanisms (Cell-Free Systems)

The interaction of porphyrins and their metal complexes with nucleic acids is a field of active research, with potential applications in therapeutics and as molecular probes.

Porphyrins can interact with DNA through several distinct modes, including intercalation between base pairs, binding to the major or minor grooves, and external binding. nih.gov The specific binding mode is influenced by the structure of the porphyrin, the nature of its peripheral substituents, and the central metal ion.

While direct studies on the binding modes of this compound with DNA in cell-free systems are limited, research on other metalloporphyrins provides valuable insights. For example, circular dichroism spectroscopy has been employed to study the interaction of cationic porphyrins with DNA. nih.gov Some non-metallated porphyrins have been shown to intercalate, while certain cobalt(III)-porphyrins exhibit binding geometries consistent with groove binding. nih.gov The presence of the chromium ion in this compound would likely influence its preferred binding mode with DNA. Studies on the interaction of chromium(III) with DNA have indicated that it preferentially binds to the guanine (B1146940) base. nih.gov This suggests that this compound might exhibit a preference for GC-rich regions of DNA, possibly through a groove-binding mechanism facilitated by the chromium center.

The ability of metalloporphyrins to induce DNA damage, often through the generation of reactive oxygen species (ROS), is a key area of investigation. In cell-free systems, protoporphyrin IX has been shown to enhance the formation of DNA strand breaks when subjected to X-ray irradiation. nih.gov This effect is attributed to the generation of ROS. nih.gov

Interaction with Lipid Bilayers and Membrane Mimics

The interaction of porphyrins with cell membranes is a critical factor in their biological activity, influencing their cellular uptake and localization. In vitro studies using lipid bilayers and other membrane mimics provide a simplified system to understand these complex interactions.

While specific studies on the interaction of this compound with lipid bilayers are scarce, research on other chromium(III) complexes and protoporphyrin IX offers valuable parallels. Studies have shown that other chromium(III) complexes can insert into Langmuir films of lipids like dimyristoylphosphatidylcholine (B1235183) (DMPC), indicating a direct interaction with the lipid monolayer. ias.ac.in The strength of this interaction can depend on the ligands attached to the chromium ion. ias.ac.in

Protoporphyrin IX has been shown to penetrate human red blood cell membranes. nih.gov In model systems, porphyrins can interact with phospholipid vesicles, potentially altering membrane fluidity and stability. nih.govbiorxiv.org The lipophilic nature of the protoporphyrin IX macrocycle suggests that it can partition into the hydrophobic core of the lipid bilayer. The presence of the charged chromium ion and the propionate (B1217596) side chains would likely influence the orientation and depth of insertion of this compound into a lipid bilayer. Techniques like differential scanning calorimetry (DSC) are useful for studying how guest molecules affect the thermotropic behavior of liposomes, which could be applied to investigate the interaction of this compound with model membranes. nih.govmdpi.comspringernature.comnih.gov

Table 2: Summary of Molecular Interactions of this compound and Related Compounds in Model Systems

Biological ComponentInteracting CompoundObserved Interaction/Effect (In Vitro/Cell-Free)Potential Implication for this compoundReference
Heme OxygenaseThis compoundPotent competitive inhibition.Directly modulates heme metabolism. nih.gov
Hemoglobin/MyoglobinProtoporphyrin IXComplex formation, oxygen release, potentiation of peroxidase activity.May alter oxygen transport and enzymatic functions. nih.gov
DNAChromium (III)Preferential binding to guanine, formation of DNA-protein cross-links.Potential for genotoxicity through DNA adduction. nih.gov
DNAProtoporphyrin IX + X-raysEnhancement of DNA strand breaks.May induce DNA damage under specific conditions. nih.gov
Lipid MonolayersOther Cr(III) complexesInsertion into the lipid film.Suggests direct interaction with and potential perturbation of cell membranes. ias.ac.in
Erythrocyte MembranesProtoporphyrin IXPenetration of the membrane.Indicates bioavailability and potential to interact with intracellular components. nih.gov

Membrane Insertion and Localization Studies

The interaction of porphyrins with cellular membranes is a critical determinant of their biological activity. While direct studies on the membrane insertion and localization of this compound are limited, the behavior of its parent molecule, protoporphyrin IX, and other metalloporphyrins in model lipid systems provides a foundational understanding.

Protoporphyrin IX, a hydrophobic molecule, readily partitions into lipid bilayers. The insertion is primarily driven by hydrophobic interactions between the porphyrin ring and the acyl chains of the membrane lipids. The two propionic acid side chains of protoporphyrin IX, being more hydrophilic, are thought to anchor the molecule at the membrane-water interface, with the macrocycle itself embedded within the hydrophobic core of the bilayer.

Table 1: Physicochemical Factors Influencing Porphyrin-Membrane Interactions
PropertyInfluence on Membrane InteractionExpected Impact of Cr(III) Center
Hydrophobicity Primary driving force for insertion into the lipid bilayer.May slightly alter the overall hydrophobicity compared to the free base porphyrin.
Charge The charge of the central metal ion and peripheral groups can influence interactions with charged lipid headgroups.The positive charge of Cr(III) could favor interactions with anionic lipids in the membrane.
Planarity The planar structure of the porphyrin ring facilitates intercalation between lipid acyl chains.The chromium ion is unlikely to significantly distort the planarity of the protoporphyrin IX macrocycle.
Aggregation State Porphyrins can form aggregates in aqueous solution, which may affect their ability to insert into membranes.The presence of the metal ion can influence the aggregation behavior of the porphyrin.

Effects on Membrane Integrity and Dynamics

The insertion of porphyrin molecules into the lipid bilayer can perturb the structure and dynamics of the membrane. Studies with various porphyrins have demonstrated effects on membrane fluidity, permeability, and stability. These effects are dependent on the concentration of the porphyrin and the lipid composition of the membrane.

At low concentrations, porphyrins can increase membrane fluidity by disrupting the ordered packing of lipid acyl chains. However, at higher concentrations, the rigid, planar structure of the porphyrin ring can lead to a decrease in membrane fluidity. The presence of this compound within a model membrane could, therefore, have a concentration-dependent effect on its dynamics.

Furthermore, the accumulation of porphyrins in membranes can lead to changes in membrane permeability and, in some cases, compromise membrane integrity. While there is a lack of specific data on this compound, studies on other chromium(III) complexes have shown that they can interact with and, in some instances, damage model lipid bilayers. This suggests that at sufficient concentrations, this compound could potentially alter the barrier function of cellular membranes. However, without direct experimental evidence, these effects remain speculative.

Enzyme Inhibition and Activation Mechanisms (In Vitro)

This compound is recognized as a potent inhibitor of heme-dependent enzymes, most notably heme oxygenase.

Inhibition of Heme-Containing Enzymes (e.g., Heme Oxygenase)

Heme oxygenase (HO) is the rate-limiting enzyme in the catabolism of heme, converting it into biliverdin, free iron, and carbon monoxide. There are two main isoforms of this enzyme, the inducible HO-1 and the constitutive HO-2. Several metalloporphyrins, where the central iron atom of heme is replaced by another metal, act as competitive inhibitors of heme oxygenase.

This compound has been identified as an effective inhibitor of heme oxygenase activity. nih.gov In vitro studies have demonstrated that this compound can significantly reduce the enzymatic activity of both hepatic and splenic heme oxygenase. nih.gov The inhibitory potency of metalloporphyrins can vary depending on the central metal ion and the specific porphyrin macrocycle. While comprehensive kinetic data for this compound is not as extensively documented as for other metalloporphyrins like tin-protoporphyrin (Sn-Protoporphyrin) or zinc-protoporphyrin (Zn-Protoporphyrin), its inhibitory action is well-established.

Table 2: Comparative Inhibition of Heme Oxygenase Isoforms by Various Metalloporphyrins (In Vitro)
MetalloporphyrinTarget Isoform(s)Relative Inhibitory PotencyReference
This compound HO-1 and HO-2Effective Inhibitor nih.gov
Sn-Protoporphyrin HO-1 and HO-2Potent Inhibitor nih.gov
Zn-Protoporphyrin HO-1 and HO-2Moderate Inhibitor nih.gov
Co-Protoporphyrin HO-1 and HO-2Inducer of HO-1 expression, but can inhibit activity in vitro nih.gov

This table provides a qualitative comparison based on available literature. Direct comparison of IC50 values requires standardized experimental conditions.

Mechanistic Studies of Enzyme-Cr-Protoporphyrin Interactions

The mechanism by which this compound inhibits heme oxygenase is understood to be through competitive inhibition. Due to its close structural resemblance to the natural substrate, heme, this compound can bind to the active site of the enzyme. However, because chromium is not the correct metal for the catalytic reaction, the enzyme is unable to process this compound, leading to the blockage of the active site and the inhibition of heme degradation.

The active site of heme oxygenase is a hydrophobic pocket that accommodates the heme molecule. The propionate side chains of heme form salt bridges with conserved arginine and lysine (B10760008) residues, orienting the macrocycle for catalysis. It is presumed that this compound binds in a similar fashion, with its protoporphyrin IX ring occupying the same space as the heme substrate. The inability of the enzyme's catalytic machinery to oxidize the this compound macrocycle effectively sequesters the enzyme in an inactive state. While a crystal structure of heme oxygenase in complex with this compound is not available, the structures of the enzyme with its natural substrate provide a detailed view of the active site and support this proposed competitive inhibitory mechanism.

Theoretical and Computational Investigations of Cr Protoporphyrin Structure and Reactivity

Density Functional Theory (DFT) Studies on Electronic Structure and Spin States

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry for studying metalloporphyrins due to its balance of computational cost and accuracy. rsc.orgresearchgate.net It is particularly valuable for elucidating the electronic structure and determining the ground and excited spin states of Cr-protoporphyrin.

The chromium ion in protoporphyrin IX is most commonly found in the Cr(III) oxidation state, which has a d³ electron configuration. In this state, Cr(III) coordination complexes almost invariably exhibit a quartet ground state (S=3/2). nih.gov Higher oxidation states, such as the Cr(V)=O moiety (a d¹ configuration), are crucial intermediates in oxidation reactions and exist as a doublet state (S=1/2). nih.govacs.org The accurate prediction of the energy differences between these spin states is a significant challenge for DFT, as the results can be highly sensitive to the choice of the exchange-correlation functional. mdpi.com

Numerous studies have benchmarked the performance of various DFT functionals for transition metal complexes, including porphyrins. rsc.orgresearchgate.netmdpi.com Hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, are often employed. However, local functionals are sometimes found to be more effective for certain properties. For instance, local functionals may better stabilize low or intermediate spin states, whereas hybrid functionals tend to stabilize higher spin states. mdpi.com The selection of an appropriate functional is therefore critical for obtaining reliable predictions of spin-state energetics and electronic properties for this compound.

DFT calculations provide detailed information about the molecular orbitals, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and compositions of these frontier orbitals are key to understanding the molecule's reactivity and its spectroscopic properties. In this compound, the d-orbitals of the chromium ion interact significantly with the π-system of the porphyrin ring, leading to a complex set of molecular orbitals that dictate its chemical behavior.

Table 1: Common DFT Functionals Used in Metalloporphyrin Studies

Functional Class Examples General Characteristics for Spin-State Prediction
Hybrid GGA B3LYP, PBE0 Often stabilize higher spin states due to the inclusion of exact exchange. Widely used but can be less accurate for some systems. mdpi.com
Meta-GGA TPSSh, M06-L Can offer improved accuracy for main group thermochemistry and transition metal systems.
Range-Separated CAM-B3LYP, ωB97X-D Improve the description of long-range interactions and charge-transfer excitations, important for spectroscopy. nih.gov

| Double-Hybrid | B2PLYP, DSD-PBEP86 | Incorporate second-order perturbation theory, often providing high accuracy but at a greater computational cost. |

Molecular Dynamics (MD) Simulations of this compound in Solvent and Model Biological Environments

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational dynamics of this compound in various environments, such as in aqueous solution or embedded within a protein.

A critical prerequisite for accurate MD simulations is a well-parameterized force field, which defines the potential energy of the system. While standard force fields (e.g., CHARMM, AMBER) are well-developed for proteins and common organic molecules, specific parameters are often required for non-standard residues like metalloporphyrins. researchgate.net The development of parameters for this compound would involve defining bond lengths, angles, dihedral angles, and non-bonded interaction terms (van der Waals and electrostatic) involving the chromium ion and its coordination to the porphyrin ring. These parameters are typically derived from quantum chemical calculations or fitted to reproduce experimental data.

Once a force field is established, MD simulations can be performed to study several aspects of this compound's behavior:

Solvation: Simulations in a box of explicit water molecules can reveal the structure of the solvation shell around the complex, including the number and orientation of water molecules hydrogen-bonded to the propionate (B1217596) side chains. This is crucial for understanding its solubility and behavior in aqueous biological environments.

Conformational Flexibility: MD simulations can explore the conformational landscape of the protoporphyrin side chains and the potential for "doming" or "ruffling" of the porphyrin macrocycle. These structural fluctuations can influence the reactivity of the central chromium ion.

Interaction with Biomolecules: By embedding the this compound complex within a protein structure (e.g., myoglobin (B1173299) or a cytochrome P450), MD simulations can investigate the dynamic interactions between the metalloporphyrin and the surrounding amino acid residues. nih.govnih.gov These simulations can reveal how the protein environment modulates the structure and reactivity of the chromium center and can identify key residues involved in binding and stabilization. acs.org For example, simulations of heme (Fe-protoporphyrin) in hemoglobin have been used to study dissociation pathways and changes in ligand coordination, methodologies directly applicable to this compound systems. nih.gov

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly using DFT, are indispensable for mapping out the potential energy surfaces of chemical reactions involving this compound. nih.gov These calculations allow for the identification of reactants, products, intermediates, and, crucially, the transition states that connect them. ethz.ch By determining the energies of these stationary points, a detailed reaction mechanism can be constructed. nih.govarxiv.org

A key area of interest is the catalytic activity of chromium porphyrins in oxidation reactions, such as oxygen atom transfer (OAT). nih.gov Computational studies have been instrumental in understanding these mechanisms, particularly the concept of "Two-State Reactivity" (TSR), where the reaction proceeds across multiple spin-state surfaces. nih.gov

For example, in an OAT reaction catalyzed by a Cr(III)-porphyrin complex, the mechanism can be computationally modeled as follows:

Reactant Complex: The starting point is the quartet (S=3/2) Cr(III)-protoporphyrin complex.

Oxidant Binding: An oxygen donor (e.g., iodosylbenzene) coordinates to the chromium center.

Formation of the Active Intermediate: An oxygen atom is transferred to the chromium, forming a high-valent oxochromium(V) species, which is a doublet (S=1/2). This step involves a spin crossover from the quartet surface to the doublet surface.

Substrate Oxidation: The oxochromium(V) intermediate transfers the oxygen atom to a substrate (e.g., an alkene to form an epoxide). This step regenerates the Cr(III) catalyst, and the system crosses back to the quartet spin surface.

Quantum chemical calculations can locate the transition state structures for each elementary step. The energy of the transition state relative to the reactants determines the activation energy barrier, which is the primary factor controlling the reaction rate. ethz.ch The geometry of the transition state provides insight into the specific atomic motions involved in bond breaking and bond formation.

Computational Prediction of Spectroscopic Signatures

Computational methods are widely used to predict and interpret the spectroscopic signatures of molecules, providing a direct link between theoretical models and experimental observations. For this compound, the most relevant techniques are UV-Vis absorption spectroscopy and Electron Paramagnetic Resonance (EPR) spectroscopy.

UV-Vis Spectra: The characteristic UV-Vis spectrum of porphyrins, featuring an intense Soret (or B) band around 400 nm and weaker Q bands in the 500-700 nm region, arises from π-π* electronic transitions within the porphyrin macrocycle. nih.gov Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for simulating these spectra. mdpi.comresearchgate.net TD-DFT calculations can predict the excitation energies (corresponding to the absorption wavelengths) and the oscillator strengths (corresponding to the intensity) of these electronic transitions. nih.gov The choice of functional is again critical, with range-separated functionals like CAM-B3LYP often providing more accurate predictions for charge-transfer and long-range excitations. nih.gov Comparing the computed spectrum with experimental data helps to validate the underlying electronic structure model.

EPR Spectra: As Cr(III) and Cr(V) are paramagnetic species, EPR spectroscopy is a powerful tool for their characterization. Computational methods, typically based on DFT, can predict the key parameters of an EPR spectrum: the g-tensor and the hyperfine coupling (HFC) tensors. faccts.demdpi.com

The g-tensor describes the interaction of the unpaired electron spin with the external magnetic field and is sensitive to the electronic structure and symmetry of the metal center.

The HFC tensor describes the interaction between the electron spin and the magnetic moments of nearby nuclei (e.g., ⁵³Cr, ¹⁴N, ¹H).

Predicting these parameters requires specialized computational protocols that often include relativistic effects, such as spin-orbit coupling. faccts.demdpi.com By simulating the EPR spectrum from the calculated parameters, direct comparisons can be made with experimental results, aiding in the structural assignment and characterization of different this compound species, such as distinguishing between Cr(III) and Cr(V) states or identifying axially coordinated ligands. nih.govbohrium.com

Table 2: Computationally Predicted Spectroscopic Data for Metalloporphyrins

Spectroscopic Property Computational Method Predicted Parameters Relevance for this compound
UV-Vis Absorption TD-DFT Excitation Energies (λmax), Oscillator Strengths Assignment of Soret and Q bands; understanding the influence of axial ligands and solvent on electronic transitions. nih.gov

| EPR | DFT (with spin-orbit coupling) | g-tensor, Hyperfine Coupling (HFC) Tensors | Determination of oxidation state (e.g., Cr(III) vs. Cr(V)), characterization of the coordination environment. faccts.debohrium.com |

Molecular Docking and Binding Energy Calculations with Biomolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein). This method is invaluable for studying how this compound might interact with biological targets like human serum albumin (HSA) or various enzymes. nih.gov

The docking process involves two main steps:

Sampling: A search algorithm explores a vast number of possible binding poses of the ligand within the active site or a specified binding pocket of the protein. This includes translating and rotating the ligand and allowing for flexibility in its rotatable bonds.

Scoring: Each generated pose is evaluated using a scoring function, which estimates the binding affinity (or binding energy). The poses are then ranked, with the top-ranked pose representing the most likely binding mode.

Docking studies of protoporphyrin IX with HSA have identified specific binding sites within the protein's hydrophobic pockets. nih.govscite.ai Similar studies could be performed for this compound to understand how the presence of the chromium ion and its axial ligands might alter the binding mode and affinity compared to the free porphyrin or heme.

Future Directions and Emerging Research Avenues for Cr Protoporphyrin

Development of Novel Synthetic Methodologies

Continued progress in the application of Cr-protoporphyrin hinges on the ability to synthesize precisely tailored molecules. While classic methods for porphyrin synthesis exist, future research is focusing on more advanced and efficient strategies to create functionalized this compound derivatives with specific properties. frontierspecialtychemicals.comrsc.org

Key areas of development include:

Post-functionalization Strategies: Research is moving towards the use of direct C-H functionalization methodologies. acs.org This approach allows for the modification of pre-synthesized porphyrin rings, offering a more efficient route to novel structures compared to multi-step syntheses that require the preparation of halogenated or metalated porphyrin precursors. acs.org The application of techniques like iridium-catalyzed direct C-H borylation could enable the introduction of a wide array of functional groups onto the protoporphyrin IX scaffold. acs.org

Catalytic Cross-Coupling Reactions: The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, is expected to expand. acs.org These reactions are powerful tools for derivatizing the porphyrin core, allowing for the attachment of various substituents to tune the electronic and steric properties of the final this compound complex. frontierspecialtychemicals.comacs.org

Modular and Convergent Synthesis: Future methodologies will likely adopt more modular approaches, such as the "click reaction" (copper-catalyzed azide-alkyne cycloaddition), to connect this compound units to other molecules, polymers, or surfaces in a highly efficient manner. acs.org This allows for the construction of complex, multifunctional systems from well-defined building blocks. rsc.orggoogle.com Research into the synthesis of porphyrin-quinone conjugates, for example, has demonstrated the utility of combining different synthetic strategies, including palladium-catalyzed cross-coupling and reactions involving carbene complexes, to create sophisticated donor-acceptor systems. researchgate.net

The overarching goal of these synthetic endeavors is to gain precise control over the molecule's structure, which in turn dictates its function in catalytic, electronic, and biomedical applications. frontierspecialtychemicals.com

Advanced Characterization Techniques for Elucidating Complex Systems

A deep understanding of the structure, electronic properties, and dynamic behavior of this compound systems is crucial for their rational design and application. Future research will increasingly rely on a suite of advanced characterization techniques to probe these complex systems, often in situ, to gain unprecedented insights. avs.orgchinesechemsoc.org

Spectroscopic and Mass Spectrometric Methods: Techniques such as UV-visible spectroscopy, Nuclear Magnetic Resonance (NMR), and Electrospray Ionization Mass Spectrometry (ESI-MS) will remain fundamental for confirming the synthesis and purity of novel this compound derivatives. wku.edu These methods are essential for characterizing high-valent chromium-oxo intermediates, which are key species in catalytic oxidation reactions. wku.edu

X-ray and Electron-Based Techniques: X-ray crystallography is critical for providing definitive structural information, as demonstrated by the first-ever report of a nitrosyl Cr-porphyrin crystal structure, which was essential for validating computational models. acs.org To investigate surface morphology and elemental composition of this compound-based materials, techniques like Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS) are indispensable. chinesechemsoc.orgthermofisher.com Transmission Electron Microscopy (TEM) offers high-resolution imaging of the internal structure of nanomaterials incorporating this compound. numberanalytics.com

In-Situ and Spatially-Resolved Methods: A significant future direction is the use of techniques that can monitor catalytic processes in real-time. Electrochemical Scanning Tunneling Microscopy (ECSTM) is a powerful tool for investigating electrocatalytic processes at the molecular level, providing insight into structure-activity relationships and degradation mechanisms. chinesechemsoc.org The use of synchrotron-based methods like Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) will be crucial for characterizing the microstructure of thin films, while techniques like Atom Probe Tomography and X-ray nano-diffraction will provide high-resolution, three-dimensional microstructural and chemical information. avs.orggatech.edu

The synergy between these advanced characterization methods and theoretical calculations, such as Density Functional Theory (DFT), will be paramount for building accurate models of reaction mechanisms and predicting the properties of new materials. acs.orgnih.gov

Exploration of New Catalytic Applications and Mechanistic Insights

Cr-porphyrin complexes are emerging as versatile catalysts, and a major research thrust is the exploration of new catalytic transformations and the detailed elucidation of their reaction mechanisms. wku.eduresearchgate.net

Oxidation Catalysis: High-valent chromium-oxo porphyrin species have been generated and shown to be active in oxidation reactions, such as the oxidation of sulfides. wku.edu Kinetic studies have revealed differences in reactivity between Cr(IV)-oxo and Cr(V)-oxo species, and have highlighted the significant role of the axial ligand in modulating reactivity. wku.edu Future work will likely expand the substrate scope and optimize these systems for selective organic transformations.

Intermediate SpeciesSecond-Order Rate Constant for Thioanisole Oxidation (M⁻¹s⁻¹)
[CrIV(TMP)O](3 ± 0.09) × 10⁻³
[CrV(TMP)O]ClO₄(26 ± 2) × 10⁻³
[CrV(TMP)O]Cl(99.8 ± 1.9) × 10⁻³
Data sourced from kinetic studies on chromium-oxo porphyrin intermediates. wku.edu

Small Molecule Activation: A significant breakthrough has been the demonstration of nitric oxide (NO) reduction to nitrous oxide (N₂O) by a Cr-porphyrin complex in the presence of a Lewis acid. acs.org Combined computational and experimental studies revealed a unique mechanism compared to iron and cobalt analogues, where electron transfer from the chromium to the bound NO occurs before Lewis acid binding. acs.org This discovery opens avenues for designing catalysts for environmental remediation and biological applications. acs.org Similarly, Cr-porphyrin catalysts are being investigated for the copolymerization of epoxides and carbon dioxide (CO₂) to form polycarbonates, highlighting their potential in green chemistry. rsc.org The mechanistic principles learned from CO₂ reduction using iron porphyrins could guide future research into using this compound for the photocatalytic conversion of CO₂ into solar fuels like methane. researchgate.net

Mechanistic Elucidation: Understanding the precise steps of a catalytic cycle is key to designing better catalysts. Future research will continue to combine kinetics, spectroscopy, and computational modeling (DFT) to map out reaction pathways. acs.org For instance, investigations into metalloprotein catalysis emphasize the importance of damage-free techniques like neutron protein crystallography to determine protonation states and hydrogen-bonding networks, which are critical for understanding reaction mechanisms. iucr.org Applying such rigorous mechanistic approaches to this compound systems will be crucial for advancing their catalytic applications. iucr.org

Design of Next-Generation Bio-Inspired Materials Based on this compound Scaffolds

The inherent link between protoporphyrin IX and biological systems makes it an ideal building block for creating bio-inspired materials. frontierspecialtychemicals.commdpi.com Future research will focus on harnessing the properties of this compound to construct advanced scaffolds for applications in regenerative medicine and tissue engineering. ki.se

The design of these materials follows several key principles:

Mimicking Natural Architectures: Bio-inspired materials aim to replicate the complex, hierarchical structures found in nature, such as bone or nacre. mdpi.com Scaffolds for tissue engineering require specific architectures, including controlled porosity, to support cell seeding, vascularization, and the transport of nutrients and gases. nih.gov this compound can be incorporated into polymers to create these structured materials.

Functional Integration: The goal is to create scaffolds that are not merely passive supports but active participants in the tissue regeneration process. ki.se By incorporating this compound, these scaffolds could be endowed with specific catalytic or signaling functions. For example, research on cobalt protoporphyrin has shown its use in nano-self-assembly for imaging and providing antioxidative protection to stem cells. mdpi.com Similar strategies could be developed for this compound.

Material Composition: A wide range of biomaterials, including natural and synthetic polymers (e.g., PCL, PLA), ceramics, and composites, are used to fabricate scaffolds. nih.gov this compound can be integrated into these materials through various fabrication methods like electrospinning to create fibrous scaffolds or 3D printing to generate custom architectures. mdpi.comnih.gov The functionalization of the protoporphyrin ring allows it to be covalently linked within these polymer matrices, ensuring its stability and long-term function. frontierspecialtychemicals.com

This field represents a convergence of materials science, chemistry, and biology, with the aim of creating materials that can seamlessly integrate with and actively support biological systems. ki.seeuropean-mrs.com

Integration with Nanoscience and Materials Chemistry

The integration of this compound into the realm of nanoscience and materials chemistry is a rapidly expanding frontier, promising novel functional materials with applications in electronics, photocatalysis, and sensing. mdpi.com

Spintronics: One of the most exciting future directions is the use of chromium porphyrins in spintronic devices. acs.org Theoretical studies have predicted that one-dimensional arrays of chromium porphyrins can function as highly effective spin filters. acs.org The paramagnetic Cr²⁺ ions within the porphyrin array can be aligned by an external magnetic field, creating a material that allows electrons of only one spin to pass through. acs.org This organometallic framework is considered more synthetically feasible than many other proposed spintronic materials. wku.eduacs.org

Photocatalytic Composites: this compound's photoactive properties can be harnessed by combining it with other nanomaterials. For instance, porphyrins are used as sensitizers to enhance the photocatalytic activity of semiconductors like titanium dioxide (TiO₂) in the visible light region. mdpi.com Composites such as TiO₂@porphyrin systems have been developed for the photoreduction of environmental pollutants like Cr(VI). mdpi.com Future work could focus on optimizing this compound-based composites for a range of photocatalytic applications, including hydrogen production and CO₂ reduction. mdpi.com

Nanoparticle-Based Systems: this compound can be assembled with magnetic nanoparticles to create multifunctional platforms. mdpi.com These hybrid materials could be manipulated by external magnetic fields, opening up applications in targeted delivery and magnetic-guided tissue engineering, analogous to systems developed with cobalt protoporphyrin. mdpi.com The semiconducting nature of porphyrins, arising from the aromaticity of the macrocycle, is of great interest for creating molecular electronic components and sensors. mdpi.com

The ability to customize the protoporphyrin structure through synthesis, combined with the unique properties of the chromium center, provides a vast toolbox for materials chemists to create next-generation materials with precisely controlled electronic, magnetic, and optical properties. frontierspecialtychemicals.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.